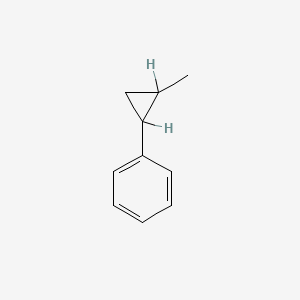

1-甲基-2-苯基环丙烷

描述

1-Methyl-2-phenylcyclopropane, also known as propylbenzene or isocumene, is a cycloalkane that is commonly used in scientific research. It is a colorless liquid with a sweet odor and is soluble in organic solvents. The chemical formula for 1-Methyl-2-phenylcyclopropane is C10H12, and its molecular weight is 132.20 g/mol.

科学研究应用

NMR谱分析

1-甲基-2-苯基环丙烷已被研究其核磁共振(NMR)性质。 McKinney和Nagarajan(1980)研究了其顺式和反式单氘同分异构体的1H NMR光谱,为这些化合物提供了校正的NMR指认。这项研究突出了该化合物在NMR光谱学中用于结构分析和同分异构体区分的实用性(McKinney & Nagarajan, 1980)。

生化研究

Atkinson等人(1994)对细胞色素P450催化的烃的羟基化进行了研究,使用反-1-甲基-2-苯基环丙烷作为探针。这项研究对于理解酶催化的氧化机制以及生化反应中动力学氘同位素效应的作用具有重要意义(Atkinson et al., 1994)。

化学合成和反应

1-苯基环丙烯,一种与1-甲基-2-苯基环丙烷密切相关的化合物,由Lee和Chang(2004)合成并研究其烯二聚和三聚反应。这些反应对于理解环丙烷衍生物的化学行为和有机合成中的潜在应用至关重要(Lee & Chang, 2004)。

光谱学和构象分析

Hamza和Cable(2012)使用共振双光子电离研究了1-甲基-2-苯基环丙烷的顺式和反式同分异构体的电子光谱。这项研究为了解环丙烷衍生物的构象动力学和电子性质提供了见解,这对于各种光谱学应用至关重要(Hamza & Cable, 2012)。

催化和聚合

该化合物还被用于与催化和聚合相关的研究。例如,Itazaki等人(2005)探索了由氢化铑(I)配合物催化的亚甲基环丙烷的环开合异构化,包括2-苯基-1-亚甲基环丙烷。这些发现对于有机化学中新催化过程的开发具有重要意义(Itazaki et al., 2005)。

属性

IUPAC Name |

(2-methylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZUHSZKOFUBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953465 | |

| Record name | (2-Methylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3145-76-4 | |

| Record name | 1-Methyl-2-phenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003145764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-methyl-2-phenylcyclopropane used in studies of cytochrome P450 enzymes?

A: 1-methyl-2-phenylcyclopropane and its derivatives serve as valuable radical clock probes in studying cytochrome P450 enzymes. [, ] These enzymes catalyze a wide range of oxidation reactions, often involving radical intermediates. [] The rapid and well-characterized ring-opening rates of cyclopropylcarbinyl radicals, generated during the oxidation of these probes, allow researchers to investigate the kinetics and mechanisms of enzymatic reactions. []

Q2: What are the different products formed during the oxidation of 1-methyl-2-phenylcyclopropane by cytochrome P450?

A: The oxidation of 1-methyl-2-phenylcyclopropane by cytochrome P450 leads to the formation of three main products: [, ] * Unrearranged alcohol: trans-(2-phenylcyclopropyl)methanol [] * Rearranged alcohol: 1-phenylbut-3-en-1-ol [] * Phenol: trans-2-(p-hydroxyphenyl)-1-methylcyclopropane []

Q3: How does deuterium substitution on the methyl group of 1-methyl-2-phenylcyclopropane impact its oxidation by cytochrome P450?

A: Studies using deuterated analogs of 1-methyl-2-phenylcyclopropane reveal interesting insights into the enzyme's mechanism: []

- Metabolic Switching: Perdeuteration of the methyl group (using 1-CD3) leads to a decreased preference for oxidation at the methyl position, favoring oxidation of the phenyl ring instead. []

- Kinetic Isotope Effects: Significant primary and secondary deuterium kinetic isotope effects (DKIEs) are observed. For example, 1-CHD2 exhibits an intramolecular DKIE of 2.9, while 1-CH2D shows a value of 13.2. [] These values suggest significant C-H bond stretching during the rate-limiting step of cytochrome P450-catalyzed hydroxylation. []

Q4: What are the spectroscopic characteristics of 1-methyl-2-phenylcyclopropane isomers?

A: Research has explored the electronic spectroscopy of both cis and trans isomers of 1-methyl-2-phenylcyclopropane. [] These studies provide valuable information about their electronic structure and excited state behavior, which is crucial for understanding their photochemical properties and potential applications.

Q5: How does the structure of 1-methyl-2-phenylcyclopropane affect its reactivity in thermal and photochemical reactions?

A: Studies investigating the conversion of methyl cyclopropyl ketones to 4,5-dihydrofurans highlight the impact of stereochemistry on the reactivity of 1-methyl-2-phenylcyclopropane derivatives. [] For instance, different diastereomers of 1-acetyl-1,2-dimethyl-3-phenylcyclopropane exhibit distinct stereochemical outcomes in their thermal and photochemical rearrangements, demonstrating the influence of substituent arrangement on reaction pathways. []

Q6: Are there any known methods for the asymmetric synthesis of 1-methyl-2-phenylcyclopropane?

A: Yes, research has explored the use of chiral iron complexes for the asymmetric synthesis of optically active trans-1-methyl-2-phenylcyclopropanes. [, ] This approach highlights the potential for developing enantioselective synthetic routes to access specific stereoisomers of this compound, which is particularly relevant for applications requiring optically pure materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)